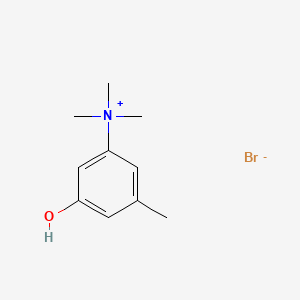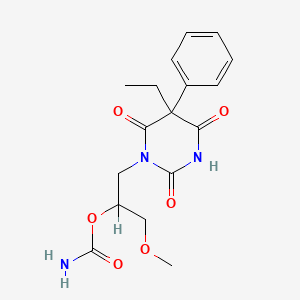![molecular formula C22H26N4O B13765162 2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine](/img/structure/B13765162.png)
2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine is a complex organic compound featuring a quinoxaline moiety. Quinoxaline derivatives are known for their broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties . This compound’s unique structure makes it a subject of interest in medicinal chemistry and various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-nitroaniline with vicinal diols via transfer hydrogenative condensation . This reaction is catalyzed by iron complexes and proceeds under mild conditions, producing quinoxaline derivatives in good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while substitution reactions can produce a variety of functionalized quinoxaline derivatives.
科学研究应用
2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of organic semiconductors and fluorescent dyes.
作用机制
The mechanism of action of 2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to inhibit various enzymes and receptors, leading to its pharmacological effects. For instance, it may inhibit microbial growth by interfering with DNA synthesis or protein function .
相似化合物的比较
Similar Compounds
Uniqueness
Compared to similar compounds, 2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine stands out due to its unique combination of the quinoxaline and isoquinoline moieties. This structural feature enhances its pharmacological profile and broadens its range of applications in medicinal chemistry and other scientific fields.
属性
分子式 |
C22H26N4O |
|---|---|
分子量 |
362.5 g/mol |
IUPAC 名称 |
2-(6-methoxy-1-quinoxalin-2-yl-1,2,3,4-tetrahydroisoquinolin-7-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C22H26N4O/c1-26(2)11-9-16-12-17-15(13-21(16)27-3)8-10-23-22(17)20-14-24-18-6-4-5-7-19(18)25-20/h4-7,12-14,22-23H,8-11H2,1-3H3 |
InChI 键 |
FRNGHFYOEYUMRQ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCC1=C(C=C2CCNC(C2=C1)C3=NC4=CC=CC=C4N=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


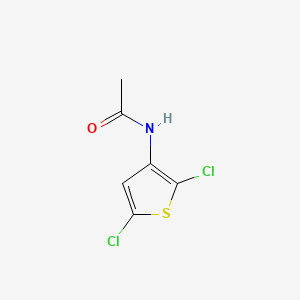
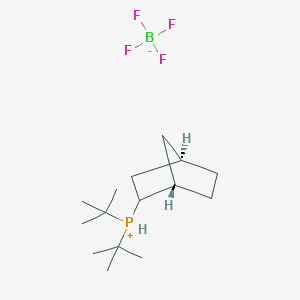
![N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide](/img/structure/B13765091.png)

![Aspartic acid,D-[2,3-3H]](/img/structure/B13765107.png)
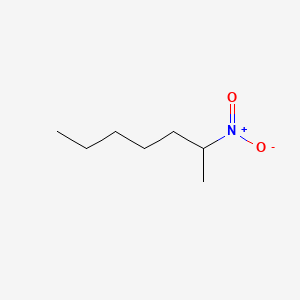

![N-[2,5-dihydroxy-4-(methoxymethyl)phenyl]acetamide](/img/structure/B13765116.png)
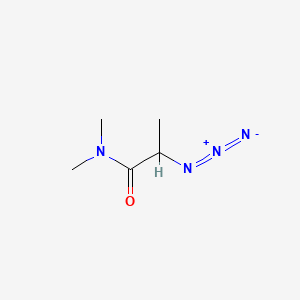

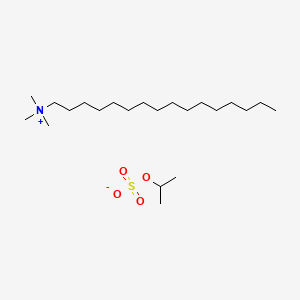
![2-[Benzyl-[[4-(diethylamino)phenyl]methyl]amino]-1-(4-chlorophenyl)ethanone;hydrochloride](/img/structure/B13765150.png)
